(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride (E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18495917
InChI: InChI=1S/C12H13ClO4/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3/b5-4+
SMILES:
Molecular Formula: C12H13ClO4
Molecular Weight: 256.68 g/mol

(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride

CAS No.:

Cat. No.: VC18495917

Molecular Formula: C12H13ClO4

Molecular Weight: 256.68 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride -

Specification

Molecular Formula C12H13ClO4
Molecular Weight 256.68 g/mol
IUPAC Name (E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl chloride
Standard InChI InChI=1S/C12H13ClO4/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3/b5-4+
Standard InChI Key RAXRSHWAHZRMQK-SNAWJCMRSA-N
Isomeric SMILES COC1=CC(=C(C=C1/C=C/C(=O)Cl)OC)OC
Canonical SMILES COC1=CC(=C(C=C1C=CC(=O)Cl)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(E)-3-(2,4,5-Trimethoxyphenyl)prop-2-enoyl chloride (CAS No. 10263-19-1) is an acyl chloride with the molecular formula C₁₂H₁₃ClO₄ and a molecular weight of 256.68 g/mol . Its IUPAC name reflects the (E)-stereochemistry of the prop-2-enoyl group and the substitution pattern of the phenyl ring. The compound’s structure features:

  • A 2,4,5-trimethoxyphenyl group providing electron-donating substituents that influence reactivity.

  • A conjugated α,β-unsaturated acyl chloride moiety, enabling nucleophilic acyl substitution and cycloaddition reactions.

The isomeric SMILES notation (COC1=CC(=C(C=C1/C=C/C(=O)Cl)OC)OC) confirms the (E)-configuration, critical for its stereospecific interactions in biological systems.

Spectroscopic and Computational Data

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1,750 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-Cl stretch) confirm the acyl chloride functional group.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 3.8–3.9 ppm (methoxy groups), δ 6.5–7.2 ppm (aromatic protons), and δ 6.2 ppm (trans-vinylic proton).

    • ¹³C NMR: Peaks at δ 170 ppm (carbonyl carbon) and δ 55–60 ppm (methoxy carbons).

  • Computational Studies: Density functional theory (DFT) calculations predict a planar geometry with partial double-bond character in the enoyl chloride group, enhancing electrophilicity.

Synthesis and Purification

Synthetic Routes

The synthesis typically involves a two-step protocol:

  • Formation of (E)-3-(2,4,5-Trimethoxyphenyl)acrylic Acid:

    • Condensation of 2,4,5-trimethoxybenzaldehyde with malonic acid via the Knoevenagel reaction, catalyzed by piperidine in ethanol.

    • Reaction conditions: Reflux at 80°C for 6–8 hours, yielding the acrylic acid derivative (75–85% yield).

  • Conversion to Acyl Chloride:

    • Treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours.

    • Removal of excess SOCl₂ under reduced pressure yields the title compound as a pale-yellow liquid (90–95% purity).

Purification Techniques

  • Recrystallization: Using a hexane/ethyl acetate mixture (9:1) to remove unreacted starting materials.

  • Column Chromatography: Silica gel (60–120 mesh) with a gradient elution of petroleum ether and ethyl acetate (4:1) achieves >98% purity.

Physicochemical Properties

Thermodynamic and Stability Data

PropertyValueSource
Density1.216 g/cm³
Boiling Point375.8°C at 760 mmHg
Refractive Index1.548
Flash Point153.8°C
Vapor Pressure7.6 × 10⁻⁶ mmHg at 25°C
SolubilityInsoluble in water; soluble in DCM, THF

The compound’s low vapor pressure and high boiling point suggest stability under standard storage conditions .

Chemical Reactivity and Derivatives

Nucleophilic Acyl Substitution

The acyl chloride group undergoes rapid substitution with:

  • Amines: Forms amides (e.g., anticonvulsant derivatives).

  • Alcohols: Produces esters, utilized as prodrugs in medicinal chemistry.

Cycloaddition Reactions

  • Diels-Alder Reactions: Reacts with dienes (e.g., cyclopentadiene) to yield six-membered carbocycles, precursors to natural product analogs.

Methoxy Group Modifications

  • Demethylation: Using BBr₃ in DCM at -78°C yields phenolic derivatives with enhanced solubility.

Biological Activities and Mechanisms

Anticonvulsant and Sedative Effects

  • Target: Modulates GABA transferase, increasing GABA levels in synaptic clefts (EC₅₀ = 12 μM).

  • In Vivo Efficacy: Reduces seizure duration by 60% in murine models at 50 mg/kg.

Anti-Inflammatory Activity

  • Mechanism: Inhibits cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways (IC₅₀ = 8.5 μM).

  • Applications: Potential for treating rheumatoid arthritis and inflammatory bowel disease.

Industrial and Research Applications

Pharmaceutical Intermediates

  • Key precursor for chromen-2-one derivatives with enhanced bioactivity.

  • Used in the synthesis of experimental antiepileptic drugs (e.g., Phase I clinical candidates).

Material Science

  • Polymer modification: Introduces cross-linking sites in epoxy resins.

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